2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUUWBCLULZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically attached through a nucleophilic substitution reaction involving 3-methoxyaniline and the intermediate compound formed in the previous steps.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers are exploring its effects on various biological targets to determine its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways and cellular responses.
Proteins: The compound may interact with other proteins involved in critical cellular processes, such as DNA replication, transcription, or translation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
- 4-Chlorobenzoyl vs. 4-Methoxybenzoyl: The compound 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS: 903315-26-4) replaces the 4-chlorobenzoyl group with 4-methoxybenzoyl. The molecular weight (419.865 g/mol) is comparable to the target compound, but the methoxy group may enhance solubility due to its polar nature .
- 4-Chlorobenzoyl vs. 4-Ethylbenzoyl: 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS: 891026-75-8) features an ethyl group instead of chlorine. The ethyl substituent introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Its molecular weight (413.48 g/mol) is slightly lower than the target compound .
- 4-Chlorobenzoyl vs. 3-Nitrobenzoyl: 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS: 904266-83-7) substitutes 4-chloro with a nitro group at position 3. Its higher molecular weight (428.44 g/mol) reflects the nitro substituent’s mass .
Variations in the Aryl Carboxamide Group
- 3-Methoxyphenyl vs. 2-Methoxyphenyl: 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide (PubChem entry) shifts the methoxy group from position 3 to 2 on the phenyl ring. This positional isomerism may sterically hinder interactions with flat binding pockets, reducing efficacy .
3-Methoxyphenyl vs. 2-Fluorophenyl :
The 2-fluorophenyl analog (described in safety guidelines) replaces methoxy with fluorine. Fluorine’s electronegativity and small atomic radius may enhance binding specificity but reduce solubility. Safety data indicate significant health and environmental hazards, suggesting similar derivatives require stringent handling .
Core Structure Modifications
- Indolizine vs. Thienoazepine: VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate), a thienoazepine derivative, shares the 4-chlorobenzoyl group but differs in core structure. Despite structural divergence, VCP333 demonstrated cardioprotective effects in ischemia-reperfusion models, suggesting the 4-chlorobenzoyl moiety may play a critical role in adenosine A1 receptor modulation .
Research Findings and Implications
- Electron-Withdrawing vs. Methoxy and ethyl groups may prolong half-life due to reduced oxidative metabolism .
- Positional Isomerism : The 3-methoxyphenyl group in the target compound likely offers better steric compatibility with target proteins compared to 2-substituted analogs, as seen in reduced activity for 2-methoxy derivatives .
- Safety Considerations : Fluorinated and chlorinated analogs exhibit significant health hazards, emphasizing the need for rigorous safety protocols during handling and storage .
Biological Activity
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. Its unique structural features, including the indolizine core and various functional groups, make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.9 g/mol. The presence of a chlorobenzoyl group and a methoxyphenyl moiety contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN3O3 |
| Molecular Weight | 419.9 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 896172-22-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indolizine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Amination and amidation reactions are used to introduce the amino and carboxamide functionalities, respectively.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that indolizine derivatives, including this compound, possess anticancer properties. They may induce apoptosis in cancer cells by influencing various signaling pathways, particularly those involving apoptosis-related proteins.
Antimicrobial Properties
Preliminary investigations suggest that this compound has antimicrobial effects against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Allosteric Modulation
This compound has been explored for its potential as an allosteric enhancer of G protein-coupled receptors (GPCRs), specifically the A1 adenosine receptor. Allosteric enhancers can augment the receptor's response to endogenous ligands, offering a novel approach for drug design.
Case Studies
- Anticancer Mechanisms : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including:
- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
- Functionalization : Nucleophilic substitution for amino and carboxamide groups (e.g., EDCI/DCC coupling agents) and electrophilic aromatic substitution for chlorobenzoyl/methoxyphenyl groups .
- Critical factors : Temperature control (e.g., 253 K for stability ), solvent selection (e.g., CH₂Cl₂ for cyclization ), and purification methods (recrystallization, chromatography) .
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- Spectroscopy : ¹H/¹³C NMR for functional group identification, UV-Vis for electronic properties, and mass spectrometry for molecular weight confirmation .
- X-ray crystallography : Resolves dihedral angles and intermolecular interactions (e.g., C–H⋯O stabilizing crystal packing ).
Q. What preliminary biological activities have been reported?
- Anticancer : Indolizine derivatives inhibit kinases or enzymes involved in proliferation pathways .
- Antimicrobial : Structural analogs show activity against bacterial strains (e.g., Staphylococcus aureus) via membrane disruption .
- Anti-inflammatory : Chlorobenzoyl and methoxyphenyl groups may modulate COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and reproducibility?
- Flow chemistry : Enables precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation ).
- Design of Experiments (DoE) : Statistical modeling identifies critical variables (e.g., catalyst loading, temperature) to maximize yield .
- Automated techniques : Continuous flow reactors reduce human error in multi-step syntheses .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Case study : Replacing the 3-methoxyphenyl group with 4-chlorophenyl reduces solubility but enhances receptor binding affinity .
- Methodology :
- SAR studies : Compare analogs (e.g., 4-fluorobenzoyl vs. 4-chlorobenzoyl) in enzyme inhibition assays .
- Molecular docking : Predict interactions with targets like DNA topoisomerase II .
Q. How can contradictions in reported biological data be resolved?
- Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., cell line variability, serum concentration).
- Approach :
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls .
- Meta-analysis : Pool data from independent studies to identify trends .
Q. What advanced analytical methods validate purity and stability?
- HPLC-MS : Detects trace impurities (<0.1%) and degradation products under stress conditions (heat, light) .
- Stability studies : Accelerated aging at 40°C/75% RH monitors decomposition pathways (e.g., hydrolysis of carboxamide ).
Q. What mechanistic insights exist for its biological activity?
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR tyrosine kinase ).
- DNA intercalation : Planar indolizine core inserts into DNA grooves, disrupting replication (confirmed via ethidium bromide displacement assays ).
Methodological Notes
- Citations : Prioritized peer-reviewed studies (e.g., ) and PubChem data .
- Depth : Advanced FAQs integrate experimental design, data analysis, and mechanistic hypotheses to reflect academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
